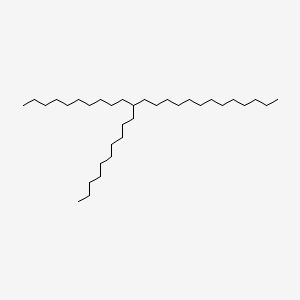
11-n-Decyltetracosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-n-Decyltetracosane, also known as 11-Decyltetracosane, is a long-chain hydrocarbon with the molecular formula C₃₄H₇₀. It is a member of the alkane family, characterized by its saturated carbon chain structure. This compound is notable for its high molecular weight and its presence in various natural and synthetic contexts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-n-Decyltetracosane typically involves the coupling of smaller hydrocarbon fragments. One common method is the catalytic hydrogenation of unsaturated precursors. This process requires specific catalysts, such as palladium or platinum, and is conducted under high-pressure hydrogen gas conditions.
Industrial Production Methods
Industrial production of this compound often employs large-scale catalytic processes. These methods are designed to maximize yield and purity, utilizing advanced catalytic systems and optimized reaction conditions. The process may also involve distillation and purification steps to isolate the desired compound from other reaction products.
Análisis De Reacciones Químicas
Types of Reactions
11-n-Decyltetracosane primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction can occur under high-temperature conditions, leading to the formation of alcohols, aldehydes, and carboxylic acids.
Reduction: Although already fully saturated, reduction reactions can further stabilize the compound under specific conditions.
Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the carbon chain.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen or ozone, often in the presence of catalysts like manganese dioxide.
Reduction: Hydrogen gas with metal catalysts such as palladium or platinum.
Substitution: Halogen gases (chlorine, bromine) under UV light or heat.
Major Products
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: More stable alkane derivatives.
Substitution: Halogenated alkanes.
Aplicaciones Científicas De Investigación
11-n-Decyltetracosane has several applications in scientific research:
Chemistry: Used as a reference compound in the study of long-chain hydrocarbons and their properties.
Biology: Investigated for its role in biological membranes and lipid bilayers.
Industry: Utilized in the production of lubricants, waxes, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 11-n-Decyltetracosane is primarily physical rather than chemical. Its long hydrophobic chain allows it to interact with lipid membranes, potentially altering membrane fluidity and permeability. This interaction can influence various biological processes, although specific molecular targets and pathways are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
Tetracosane: A shorter-chain alkane with similar properties but lower molecular weight.
Hexatriacontane: A longer-chain alkane with higher molecular weight and different physical properties.
Docosane: Another long-chain alkane, shorter than 11-n-Decyltetracosane, with distinct applications.
Uniqueness
This compound is unique due to its specific chain length and the presence of a decyl group at the 11th position. This structural feature imparts distinct physical and chemical properties, making it valuable for specific industrial and research applications.
Propiedades
Número CAS |
55429-84-0 |
|---|---|
Fórmula molecular |
C34H70 |
Peso molecular |
478.9 g/mol |
Nombre IUPAC |
11-decyltetracosane |
InChI |
InChI=1S/C34H70/c1-4-7-10-13-16-19-20-21-24-27-30-33-34(31-28-25-22-17-14-11-8-5-2)32-29-26-23-18-15-12-9-6-3/h34H,4-33H2,1-3H3 |
Clave InChI |
BVMGLUHWZZEDRX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(CCCCCCCCCC)CCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















